((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol: is a chiral compound with significant potential in various fields of scientific research. This compound features a unique structure that includes an iodophenyl group and a dihydrooxazole ring, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol typically involves the following steps:
Formation of the oxazoline ring: This can be achieved through the cyclization of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the iodophenyl group: This step often involves the use of iodination reagents such as iodine or N-iodosuccinimide (NIS) in the presence of a suitable catalyst.
Reduction to the dihydrooxazole: The oxazoline ring is reduced to the dihydrooxazole using reducing agents like sodium borohydride or lithium aluminum hydride.
Final functionalization: The hydroxyl group is introduced through a selective reduction or hydrolysis step.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in ((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to modify the oxazole ring or the phenyl groups.
Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully reduced oxazole derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in asymmetric catalysis due to its chiral nature.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure allows for the exploration of new pharmacophores in drug discovery.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The iodophenyl group and the dihydrooxazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- ((4R,5R)-5-(4-Bromophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol
- ((4R,5R)-5-(4-Chlorophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol
- ((4R,5R)-5-(4-Fluorophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol
Uniqueness: The presence of the iodophenyl group in ((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol imparts unique reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. This makes it particularly valuable in applications requiring specific interactions with molecular targets.
Properties
IUPAC Name |
[(4R,5R)-5-(4-iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO2/c17-13-8-6-11(7-9-13)15-14(10-19)18-16(20-15)12-4-2-1-3-5-12/h1-9,14-15,19H,10H2/t14-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFMVNLKICQFTI-HUUCEWRRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(O2)C3=CC=C(C=C3)I)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N[C@@H]([C@H](O2)C3=CC=C(C=C3)I)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650725 |
Source
|
Record name | [(4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927689-68-7 |
Source
|
Record name | [(4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.